molecular formula C26H27N3O2 B11448340 N-{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}-2-phenoxyacetamide

N-{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}-2-phenoxyacetamide

Cat. No.: B11448340
M. Wt: 413.5 g/mol
InChI Key: BBFVOROEHOGZLI-UHFFFAOYSA-N
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Description

N-(3-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-PHENOXYACETAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and industrial chemistry. The unique structure of this compound, which includes a benzodiazole core and phenoxyacetamide moiety, contributes to its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-PHENOXYACETAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The initial step involves the synthesis of the benzodiazole core. This can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Alkylation: The benzodiazole core is then alkylated using 2-methylbenzyl chloride in the presence of a base such as potassium carbonate to form the intermediate compound.

    Coupling with Phenoxyacetic Acid: The final step involves the coupling of the intermediate compound with phenoxyacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(3-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-PHENOXYACETAMIDE can be optimized by employing continuous flow reactors and automated synthesis platforms. These methods enhance the efficiency and scalability of the synthesis process, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-PHENOXYACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyacetamide moiety can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-PHENOXYACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-PHENOXYACETAMIDE is unique due to its specific combination of a benzodiazole core and phenoxyacetamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C26H27N3O2

Molecular Weight

413.5 g/mol

IUPAC Name

N-[3-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]propyl]-2-phenoxyacetamide

InChI

InChI=1S/C26H27N3O2/c1-20-10-5-6-11-21(20)18-29-24-15-8-7-14-23(24)28-25(29)16-9-17-27-26(30)19-31-22-12-3-2-4-13-22/h2-8,10-15H,9,16-19H2,1H3,(H,27,30)

InChI Key

BBFVOROEHOGZLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CCCNC(=O)COC4=CC=CC=C4

Origin of Product

United States

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